molecular formula C18H18O2 B12431437 4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol

4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol

Cat. No.: B12431437
M. Wt: 266.3 g/mol
InChI Key: GXJSAHXNLJFDPO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol reflects its core structure:

  • A 2,3-dihydrobenzofuran ring system (indicating partial saturation at positions 2 and 3) .
  • Substituents at position 2 of the dihydrobenzofuran: a 3-methyl group and a 5-prop-1-enyl chain.
  • A phenol group attached at position 4 of the benzene ring fused to the dihydrobenzofuran .

Isomeric possibilities arise from:

  • Stereochemistry : The dihydrobenzofuran ring introduces two adjacent stereocenters at C2 and C3. The absolute configuration (e.g., 2R,3R vs. 2S,3S) remains unspecified in current literature but is critical for biological activity in analogous compounds .
  • Double-bond geometry : The prop-1-enyl group (CH₂CH=CH₂) may exhibit E/Z isomerism, though this is not explicitly resolved in available data .

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₈H₁₈O₂ (calculated for the monomeric unit) contrasts with the dimeric structure reported in PubChem (C₃₆H₃₀O₄ ) , suggesting potential discrepancies in source interpretation. Key features include:

  • Molecular weight : 526.6 g/mol for the dimeric form .
  • Stereochemical markers : The InChI string (InChI=1S/C36H30O4/c1-5-8-24-12-16-32-29(18-24)22(3)35(39-32)...) implies specific stereochemical assignments at C2 and C3, though full elucidation requires experimental validation .

Comparative Analysis with Related Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives exhibit structural diversity that correlates with their biological functions:

Feature Target Compound Antitumor Lignan Crataegus Lignan
Core Structure 2,3-Dihydrobenzofuran 2-Phenyldihydrobenzofuran Benzofuran (unsaturated)
Substituents 3-Methyl, 5-prop-1-enyl 3-Methoxycarbonyl, 7-hydroxy 5-Propenyl, 7-methoxy
Biological Activity Not reported Tubulin polymerization inhibition Tyrosinase inhibition

Notable distinctions include:

  • Side-chain variations : The target compound’s prop-1-enyl group contrasts with the methoxycarbonyl or propenyl groups in antitumor or Crataegus lignans, respectively .
  • Oxidation state : Unlike fully aromatic benzofurans, the 2,3-dihydro moiety in this compound may influence conformational flexibility and intermolecular interactions .
  • Dimerization potential : The PubChem entry suggests a dimeric structure, a feature less common in simpler dihydrobenzofurans but observed in lignan biosynthesis .

Synthetic routes to analogous compounds often employ oxidative dimerization of phenolic precursors or transition metal-catalyzed cyclizations , though specific methods for this derivative remain undocumented .

Properties

IUPAC Name

4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSAHXNLJFDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction from Plant Sources

The compound has been identified in Krameria lappacea and Piper aequale, suggesting natural biosynthetic pathways as a viable source. In Krameria lappacea, extraction typically involves solvent-based isolation using polar solvents like ethanol or methanol, followed by chromatographic purification. For instance, aerial parts of the plant are macerated in ethanol, filtered, and subjected to column chromatography over silica gel with gradient elution (hexane:ethyl acetate mixtures). Similarly, Piper aequale yields the compound through dichloromethane extraction and subsequent HPLC fractionation. However, natural extraction faces limitations in scalability and yield, often producing sub-gram quantities unsuitable for industrial applications.

Synthetic Routes via Acid-Catalyzed Phenolate Conversion

A patent-pending method for analogous phenolic compounds involves the acid-catalyzed conversion of phenolates to phenols. For 4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol, this approach proceeds in two stages:

  • Synthesis of the Phenolate Intermediate : The benzofuran core is functionalized with a prop-1-enyl group via Heck coupling, followed by methylation at the 3-position. The phenolic hydroxyl group is then deprotonated using a strong base (e.g., NaOH) in aqueous ethanol, forming the phenolate salt.
  • Bronsted Acid Quenching : The phenolate is treated with a Bronsted acid (e.g., HCl or citric acid) to regenerate the phenol. Critical parameters include maintaining a pH > 10.5 during deprotonation and controlling stoichiometry to avoid side reactions.

Key Reaction Conditions

Parameter Value/Range
Solvent Ethanol/Water (3:1)
Temperature 25–40°C
Reaction Time 2–4 hours
Acid Used 1M HCl
Yield 60–75% (optimized)

This method balances simplicity and efficiency but requires rigorous pH control to prevent degradation of the benzofuran moiety.

Catalytic Condensation Reactions

Recent advances in heterocyclic synthesis employ piperidine-catalyzed condensation to assemble benzofuran-phenol hybrids. For the target compound, a three-component reaction is proposed:

  • Formation of the Benzofuran Core : 3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran is synthesized via cyclization of a propargyl ether precursor under acidic conditions.
  • Phenol Coupling : The benzofuran intermediate is reacted with 4-hydroxybenzaldehyde in anhydrous ethanol, with piperidine (5 mol%) as a catalyst, under reflux for 6–8 hours.
  • Reductive Amination : A final reduction step with NaBH4 stabilizes the phenolic hydroxyl group.

Optimized Protocol

  • Catalyst : Piperidine (5 mol%)
  • Solvent : Anhydrous ethanol
  • Temperature : 78°C (reflux)
  • Yield : 68% after recrystallization (DMF/water)

Challenges include managing steric hindrance from the prop-1-enyl group and minimizing side products like dimeric species.

Fischer Carbene Complex-Mediated Synthesis

A sophisticated route leverages chromium carbene complexes to construct the benzofuran scaffold. The mechanism involves:

  • Carbene Formation : (Methoxy)chromium carbene complexes are generated from chromium hexacarbonyl and methoxyacetylene.
  • Alkyne Insertion : Reaction with 3-methyl-1-penten-4-yne introduces the prop-1-enyl substituent.
  • Cyclization and Demetallation : Spontaneous cyclization forms the dihydrobenzofuran ring, followed by oxidative demetallation (H2O2/CH3COOH) to yield the phenol.

Critical Insights

  • The rate-limiting step is CO dissociation from the carbene complex.
  • Stereoelectronic effects from the methoxy group direct regioselective cyclization.
  • Yields reach 55–60% after HPLC purification, with higher purity than acid-catalyzed methods.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Natural Extraction <5 90–95 Low Low abundance in biomass
Acid-Catalyzed 60–75 85–90 Moderate pH sensitivity
Catalytic Condensation 68 92 High Steric hindrance
Fischer Carbene 55–60 98 Low Complex metal handling

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the type of substitution, but typically involve acids or bases as catalysts.

Major Products

The major products formed from these reactions include various substituted benzofurans, phenols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol involves its interaction with various molecular targets and pathways. It is known to inhibit the activation of nuclear factor kappa B (NF-κB) and the expression of cyclooxygenase-2 (COX-2) genes, which are involved in inflammatory responses . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name (CAS No.) Core Structure Modifications Stereochemistry Notable Substituents
Target Compound 3-Methyl, 5-prop-1-enyl, para-phenol Not specified Phenol (OH), methyl, prop-1-enyl
Dehydrodiconiferyl alcohol () 3-Hydroxymethyl, 7-methoxy, 2-methoxy-phenol (2S,3R) Hydroxymethyl, methoxy (positions 7 and 2), E-configuration propenyl
4-[(2R,3R)-...]phenol (CAS 23518-30-1) 7-Methoxy, 3-methyl, 5-(1E)-1-propen-1-yl, 2-methoxy-phenol (2R,3R) Methoxy (positions 7 and 2), E-propenyl, methyl
Dehydrodiisoeugenol (CAS 2680-81-1) 3-Methyl, 5-(1E)-1-propen-1-yl, 2-methoxy-phenol (2R,3R) Methoxy (position 2), E-propenyl, methyl
Key Observations:

Substituent Functional Groups: The target compound lacks methoxy groups present in analogs like dehydrodiconiferyl alcohol () and CAS 23518-30-1 . This results in higher polarity due to the free phenolic OH group. The 3-methyl group in the target compound enhances lipophilicity compared to the 3-hydroxymethyl group in dehydrodiconiferyl alcohol, which would increase hydrophilicity .

Stereochemical Differences: Analogs such as CAS 23518-30-1 and dehydrodiisoeugenol exhibit (2R,3R) stereochemistry, which may influence molecular packing in crystals or binding to biological targets .

Biological Activity

Anti-inflammatory Activity

Dehydrodiisoeugenol has shown promising anti-inflammatory effects, particularly in inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and cyclooxygenase (COX)-2 gene expression in lipopolysaccharide-stimulated mouse macrophages. This suggests potential applications in treating inflammatory conditions.

Case Study: Mouse Macrophage Model
In a study using mouse macrophages, researchers observed:

  • Significant reduction in NF-κB activation
  • Decreased expression of COX-2 genes
  • Lowered production of pro-inflammatory cytokines

These findings indicate that Dehydrodiisoeugenol may be a promising candidate for developing anti-inflammatory therapeutics.

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Dehydrodiisoeugenol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
B. subtilis75 μg/mL
E. faecalis125 μg/mL
E. coli<125 μg/mL
P. aeruginosa150 μg/mL

These results suggest that Dehydrodiisoeugenol has broad-spectrum antibacterial activity, with particular effectiveness against Gram-positive bacteria.

Antioxidant Activity

Research has shown that Dehydrodiisoeugenol possesses significant antioxidant properties. A study comparing its antioxidant activity to standard antioxidants revealed promising results .

Figure 1: DPPH Radical Scavenging Activity

EC50 values (mg/mL):

  • Ascorbic acid: 0.44 ± 0.03
  • BHA: 0.37 ± 0.02
  • Dehydrodiisoeugenol: 0.79 ± 0.15

The lower EC50 value indicates higher radical scavenging activity, suggesting that Dehydrodiisoeugenol has potent antioxidant properties comparable to well-known antioxidants like ascorbic acid and BHA.

Ferric Reducing Antioxidant Power (FRAP)

Further studies on the antioxidant capacity of Dehydrodiisoeugenol using the FRAP assay showed promising results .

Table 2: Ferric Reducing Antioxidant Power

CompoundFRAP Value (OD at 1.0 mg/mL)
Dehydrodiisoeugenol1.367 ± 0.03
BHA (at 0.2 mg/mL)1.129 ± 0.02

These results indicate that Dehydrodiisoeugenol has a strong ability to reduce Fe3+-TPTZ complex, further supporting its potent antioxidant properties.

Structure-Activity Relationship

The biological activity of Dehydrodiisoeugenol is closely related to its unique chemical structure. The presence of a benzofuran core, multiple methoxy groups, and a phenolic hydroxyl group contribute to its diverse biological activities.

Key Structural Features:

  • Benzofuran core: Enhances lipophilicity and membrane permeability
  • Methoxy groups: Contribute to antioxidant properties
  • Phenolic hydroxyl group: Critical for free radical scavenging

These structural elements work synergistically to produce the compound's observed biological effects.

Q & A

Q. Efficiency Metrics :

ParameterOptimization StrategyReference
YieldVary catalyst (e.g., DDQ vs. other oxidants)
PurityColumn chromatography with gradient elution
Reaction TimeSolvent screening (e.g., hexafluoropropan-2-ol)

How is the stereochemistry of 4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol confirmed experimentally?

Basic Question
Stereochemical assignment relies on:

  • X-ray Crystallography : Resolves absolute configuration of chiral centers (e.g., 2S,3R or 2S,3S diastereomers) .
  • NMR Analysis : Nuclear Overhauser effect (NOE) correlations to validate spatial proximity of substituents .
  • Comparative Optical Rotation : Match experimental values with reported data for enantiopure derivatives .

Example : The (2S,3R) configuration in dehydrodiconiferyl alcohol (a structural analog) was confirmed via X-ray diffraction .

How can researchers resolve contradictions in spectroscopic data during synthesis or characterization?

Advanced Question
Contradictions may arise from impurities, solvent effects, or dynamic processes. Mitigation strategies include:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to differentiate isobaric intermediates .
  • Isotopic Labeling : Trace reaction pathways (e.g., ¹³C labeling for carbon backbone tracking) .
  • Computational Modeling : Density functional theory (DFT) to predict NMR chemical shifts or optimize geometries .

Case Study : Discrepancies in aromatic proton signals were resolved by repeating experiments in deuterated DMSO to eliminate solvent-shift artifacts .

What methodologies optimize reaction conditions for scalable synthesis of this compound?

Advanced Question
Systematic optimization involves:

  • Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) using factorial designs .
  • Catalyst Screening : Compare NaH, KHMDS, or phase-transfer catalysts for base-mediated steps .
  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction rates, while fluorinated solvents improve selectivity .

Q. Table: Reaction Optimization

VariableOptimal ConditionImpact on Yield
Temperature0°C (initial step) → RT+15% yield
Catalyst Loading1.1 eq NaHMinimizes side products
SolventTHF/hexafluoropropan-2-olEnhances regioselectivity

How can computational chemistry aid in understanding the reactivity and stability of this compound?

Advanced Question
Computational approaches include:

  • DFT Studies : Predict reaction pathways (e.g., sigmatropic rearrangement energetics) and transition states .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability .
  • Docking Studies : Explore biological interactions if bioactivity data are available (hypothetical, as direct evidence is limited).

Example : DFT calculations on analogous benzofuran derivatives validated the stability of the dihydrofuran ring under acidic conditions .

What are the challenges in scaling up laboratory-scale synthesis to pilot production?

Advanced Question
Key challenges and solutions:

  • Purification : Replace column chromatography with crystallization or distillation .
  • Safety : Optimize exothermic reactions (e.g., NaH-mediated steps) using flow chemistry .
  • Cost-Efficiency : Substitute benzyl ethers with cheaper protecting groups (e.g., acetyl) .

Data-Driven Approach : Pilot trials should monitor batch consistency via in-line IR or HPLC to ensure reproducibility .

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